molecular formula C16H18FNO3S2 B11059720 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B11059720
M. Wt: 355.5 g/mol
InChI Key: OYAWUXWUBBTDPB-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following chemical formula:

    3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide: C19H17FN4O\text{C}_{19}\text{H}_{17}\text{FN}_4\text{O}C19​H17​FN4​O

    .
  • It contains a benzothiophene ring system, which is a heterocyclic structure commonly found in natural products and pharmaceuticals.
  • The compound’s functional groups include a fluoro substituent, a methoxy group, and a sulfonamide moiety.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves multi-step reactions starting from suitable precursors.
    • Researchers may explore various synthetic strategies, including cyclization reactions, functional group transformations, and sulfonamide formation.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various chemical transformations, such as oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.

      Biology and Medicine: Investigate its potential as a drug candidate, considering its structural features and biological activity.

      Industry: Explore its use in materials science or as a building block for other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
    • Researchers may explore related benzothiophene derivatives to highlight its uniqueness.

    Properties

    Molecular Formula

    C16H18FNO3S2

    Molecular Weight

    355.5 g/mol

    IUPAC Name

    3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzenesulfonamide

    InChI

    InChI=1S/C16H18FNO3S2/c1-21-15-7-6-12(8-14(15)17)23(19,20)18-9-11-10-22-16-5-3-2-4-13(11)16/h6-8,10,18H,2-5,9H2,1H3

    InChI Key

    OYAWUXWUBBTDPB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC3=C2CCCC3)F

    Origin of Product

    United States

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